Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone
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Description
Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyridinylpiperazine derivatives, a class of compounds to which this compound belongs, act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
This inhibition could lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives, which share a similar structure, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that it may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biological Activity
Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone, with the CAS number 1396686-64-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H20N6O2, with a molecular weight of 352.4 g/mol. Its structure features a pyrazine ring, a piperazine moiety, and an azetidine unit, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₆O₂ |
Molecular Weight | 352.4 g/mol |
CAS Number | 1396686-64-8 |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Adrenergic Receptor Antagonism : Similar compounds have been shown to act as selective α2-adrenergic receptor antagonists, influencing neurotransmitter release and modulating various physiological responses .
- Inhibition of Kinases : The structural components suggest potential interactions with kinase pathways, which are crucial in cancer and other diseases .
- Antimicrobial Activity : Its structural analogs have demonstrated antimicrobial effects, indicating a possible role in inhibiting bacterial growth .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazinamide, to which this compound is related, exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
Anti-Tubercular Activity
The compound has been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis. In studies, certain derivatives demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against the H37Ra strain of tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many derivatives were non-toxic at therapeutic concentrations, which is critical for their development as safe therapeutic agents .
Study 1: Antitumor Efficacy
In a study examining the efficacy of pyridinylpiperazine derivatives, it was found that compounds structurally related to this compound exhibited promising results against cancer cell lines. The most potent compound showed an IC50 value of 67 nM in K562 cells expressing BCR-ABL .
Study 2: Anti-Tubercular Activity
A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds similar to this compound showed IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis H37Ra, indicating significant potential for further development .
Properties
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-17(14-12-24(13-14)18(26)15-11-19-5-6-20-15)23-9-7-22(8-10-23)16-3-1-2-4-21-16/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZVDKIUETVLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.